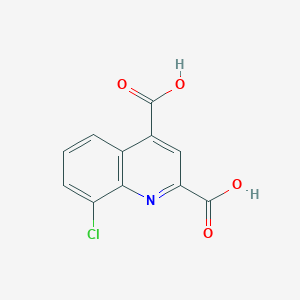

8-Chloroquinoline-2,4-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloroquinoline-2,4-dicarboxylic acid (8-CQD) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 8-CQD is a derivative of quinoline, a heterocyclic aromatic compound found in many naturally occurring substances. It has been studied for its potential applications in the synthesis of various drugs, as well as its potential to act as a pharmacological agent. 8-CQD has also been studied for its potential to act as a catalyst in organic reactions.

Applications De Recherche Scientifique

8-Chloroquinoline-2,4-dicarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been studied for its potential to act as a pharmacological agent and as a catalyst in organic reactions. 8-Chloroquinoline-2,4-dicarboxylic acid has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 8-Chloroquinoline-2,4-dicarboxylic acid has been studied for its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a related compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and golgi vesicles, where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding ph . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .

Biochemical Pathways

Chloroquine is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, killing the parasite .

Result of Action

Chloroquine is known to cause plasmodium species to accumulate toxic heme, leading to the death of the parasite .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments include its high purity, its ability to act as a catalyst in organic reactions, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments is its potential to act as an inhibitor of certain cancer cells, which could lead to unexpected results.

Orientations Futures

There are many potential future directions for the study of 8-Chloroquinoline-2,4-dicarboxylic acid. These include further research into its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells. In addition, further research into the biochemical and physiological effects of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new therapeutic agents. Further research into the synthesis of 8-Chloroquinoline-2,4-dicarboxylic acid could also lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the potential applications of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new drugs and drug delivery systems.

Méthodes De Synthèse

8-Chloroquinoline-2,4-dicarboxylic acid can be synthesized in two different ways. The first method involves the condensation reaction of 2,4-dichloroquinoline and malonic acid, while the second method involves the condensation reaction of 2,4-dichlorobenzaldehyde and malononitrile. Both methods require the use of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid, to promote the reaction. The reaction yields 8-Chloroquinoline-2,4-dicarboxylic acid in high yields with good purity.

Propriétés

IUPAC Name |

8-chloroquinoline-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPXAPZONTLOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinoline-2,4-dicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)

![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)

![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)

![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)

![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)